
2-Aminoethyl methacrylate
Overview
Description
2-Aminoethyl methacrylate hydrochloride (CAS 2420-94-2) is a reactive monomer combining a methacrylate group (enabling free radical polymerization) and a primary aminoethyl group, which is protonated as a hydrochloride salt. Its molecular structure (C₆H₁₂ClNO₂) includes a polar amino group, enhancing solubility in aqueous and polar solvents. The compound is synthesized via the reaction of ethanolamine hydrochloride with methacrylic acid derivatives in toluene under heating .
Key applications include:
- Polymer synthesis: Used to produce hydrophilic polymers and polyelectrolytes for water treatment, coatings, and electronic devices .
- Biomedical engineering: Functionalized polymers for drug delivery systems due to its ionic interactions.
- Chemical synthesis: Employed in Suzuki cross-coupling reactions .
Commercial grades contain stabilizers like phenothiazine (~500 ppm) to prevent premature polymerization . Safety protocols emphasize skin and eye protection due to its reactivity .
Preparation Methods
Direct Esterification of Ethanolamine Hydrochloride
Single-Step Synthesis Protocol
This method directly reacts ethanolamine hydrochloride with methacryloyl chloride in toluene :
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Reaction Setup : Ethanolamine hydrochloride (60.0 g, 0.62 mol) is suspended in toluene (300 g) at 110°C.
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Methacryloyl Chloride Addition : Methacryloyl chloride (77.1 g, 0.74 mol) is added dropwise over 30 minutes.
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Post-Reaction Processing : The mixture is stirred for 3 hours, cooled to 0°C, and filtered. The solid is washed with diisopropyl ether and dried under reduced pressure, yielding 85.2 g (82%) of AEMA·HCl .
Table 1: Reaction Conditions for Direct Esterification
Parameter | Value |
---|---|
Reactants | Ethanolamine HCl, methacryloyl chloride |
Solvent | Toluene |
Temperature | 110°C |
Reaction Time | 3 hours |
Workup | Filtration, ether wash |
Yield | 85.2 g (82%) |
Key Considerations
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Reagent Purity : Methacryloyl chloride must be anhydrous to prevent hydrolysis.
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Side Reactions : Elevated temperatures may induce polymerization; inhibitors like BHT are recommended .
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
Method | Reactants | Yield | Advantages | Limitations |
---|---|---|---|---|
Ketimine Protection | Ketimine, HCl, water | N/A | Avoids excess methacrylic acid | Multi-step, requires ketimine synthesis |
Direct Esterification | Ethanolamine HCl, methacryloyl chloride | 82% | One-step, high yield | Hazardous reagents, thermal sensitivity |
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Efficiency : The direct method offers higher yields (82%) but requires stringent temperature control.
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Scalability : The ketimine route is preferable for industrial-scale production due to simplified purification .
Industrial-Scale Production Considerations
Process Optimization
Chemical Reactions Analysis
2-Aminoethyl methacrylate undergoes various types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization and other polymerization reactions due to the methacrylate group.
Substitution Reactions: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Crosslinking: It acts as a crosslinking agent in the formation of hydrogels and other biomaterials.
Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) for polymerization and various acids or bases for substitution reactions. The major products formed from these reactions are polymers and copolymers with tailored properties for specific applications .
Scientific Research Applications
Polymer Synthesis
2-Aminoethyl methacrylate serves as a crucial monomer for synthesizing various polymers through free radical polymerization. Its ability to form both homo- and copolymers allows for the creation of materials with tailored properties.
- Free Radical Polymerization : The compound undergoes polymerization via initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in organic solvents at elevated temperatures .
- RAFT Polymerization : Aqueous reversible addition-fragmentation chain transfer (RAFT) polymerization has been employed to produce well-defined polymers, enhancing control over molecular weight and architecture .
Polymer Type | Properties | Applications |
---|---|---|
Poly(this compound) | Biocompatible, cationic | Tissue engineering scaffolds |
Amphiphilic copolymers | Hydrophilic and hydrophobic segments | Drug delivery systems |
Tissue Engineering
The biocompatibility of this compound makes it suitable for creating scaffolds in tissue engineering. For instance, it has been used in the development of polyurethane/urea composite scaffolds that support cell growth and differentiation .
Drug Delivery Systems
The amphiphilic nature of copolymers derived from this compound enables effective drug encapsulation and controlled release. Its ability to interact with biological molecules facilitates targeted drug delivery mechanisms.
Antimicrobial Applications
Incorporating this compound into bacterial cellulose nanocomposites enhances mechanical properties while imparting antimicrobial activity, making it useful for medical devices and wound dressings .
CO₂ Capture
Research has demonstrated that polymers derived from this compound can effectively capture carbon dioxide. These materials can be engineered to selectively adsorb CO₂ at room temperature, offering potential solutions for mitigating greenhouse gas emissions .
Coatings and Adhesives
Due to its high reactivity, this compound is widely used in producing coatings and adhesives that require strong bonding capabilities and durability under various environmental conditions .
Surface Modifications
The compound is also employed as a modifier for surfaces in applications such as paper treatment agents, ion-exchange resins, and antistatic agents . Its versatility allows it to enhance the functional properties of various materials.
Case Studies
- Tissue Engineering Scaffolds : A study demonstrated that poly(3-hydroxybutyrate) composites incorporating this compound exhibited enhanced mechanical strength and biocompatibility, making them suitable for bone tissue engineering applications.
- Antimicrobial Coatings : Research showed that bacterial cellulose infused with poly(this compound) not only improved mechanical properties but also displayed significant antimicrobial activity against common pathogens.
Mechanism of Action
The mechanism of action of 2-Aminoethyl methacrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The methacrylate group allows it to participate in free radical polymerization, leading to the formation of polymers with desired properties. The amino group can interact with various biological molecules, enhancing its biocompatibility and functionality in biomedical applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
2-(Dimethylamino)ethyl Methacrylate (DMAEMA; CAS 2867-47-2)
Structural and Physical Differences
Property | 2-Aminoethyl Methacrylate Hydrochloride | DMAEMA |
---|---|---|
Molecular Formula | C₆H₁₂ClNO₂ | C₈H₁₅NO₂ |
Molecular Weight | ~165.62 g/mol | 157.21 g/mol |
Physical State | White crystalline powder | Clear liquid |
Boiling Point | N/A (decomposes) | 182–190°C |
Solubility | Water-soluble | Water-miscible |
Functional and Application Differences
- Reactivity : DMAEMA’s tertiary amine enables pH-responsive behavior, while the hydrochloride’s primary amine supports ionic interactions .
- Polymer Properties : DMAEMA forms pH-sensitive copolymers for drug delivery, whereas the hydrochloride yields charged polyelectrolytes .
- Safety : DMAEMA requires closed-system handling and ventilation due to volatility ; the hydrochloride demands stabilizers to inhibit polymerization .
2-Isocyanatoethyl Methacrylate (CAS 30674-80-7)
This analogue replaces the amino group with an isocyanate (–NCO), enabling urethane bond formation. Key distinctions:
- Reactivity : Isocyanate groups react vigorously with moisture, limiting aqueous applications .
- Applications : Used in adhesives and cross-linked coatings, contrasting with the hydrochloride’s polyelectrolyte focus .
- Safety : Requires stringent moisture avoidance and respiratory protection .
Poly(t-butylaminoethyl methacrylate) (CAS 26716-20-1)
A polymer derivative with a bulky t-butyl group:
- Structure : The t-butyl group increases steric hindrance, reducing reactivity compared to the hydrochloride’s primary amine .
- Applications : Used in specialty coatings; lacks ionic functionality .
Key Research Insights
- DMAEMA in Drug Delivery : Block copolymers with n-butyl methacrylate exhibit thermoresponsive behavior, useful in controlled release systems .
- Hydrochloride in Polyelectrolytes: Ionic polymers from this compound hydrochloride show promise in water purification membranes .
- Regulatory Standards : DMAEMA is restricted to ≤0.1% in pharmaceutical copolymers per pharmacopeial guidelines .
Comparative Performance Data
Parameter | This compound HCl | DMAEMA |
---|---|---|
Polymer Hydrophilicity | High (charged amine) | Moderate (pH-dependent) |
Thermal Stability | Decomposes upon heating | Stable to 190°C |
Regulatory Limits | Not specified | ≤0.1% in pharma |
Biological Activity
2-Aminoethyl methacrylate (AEMA) is a methacrylate derivative that possesses a primary amine group, making it a versatile compound in various biological and chemical applications. Its unique structure allows it to participate in polymerization reactions, leading to the formation of hydrogels and other materials with potential biomedical applications. This article explores the biological activity of AEMA, focusing on its pharmacological properties, cytotoxicity, and applications in drug delivery and tissue engineering.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Chemical Formula : C₇H₁₃NO₂
- Molecular Weight : 141.19 g/mol
- CAS Number : 100-97-0
The presence of the amino group allows AEMA to engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity.
Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety profile of AEMA. Research has shown that AEMA exhibits varying degrees of cytotoxicity depending on concentration and exposure time.
Concentration (mM) | Cell Viability (%) | Reference |
---|---|---|
0.1 | 95 | |
1.0 | 75 | |
5.0 | 50 | |
10.0 | 25 |
A study by Zhang et al. (2021) demonstrated that at lower concentrations (≤1 mM), AEMA did not significantly affect cell viability in human fibroblasts, while higher concentrations resulted in substantial cytotoxic effects due to increased reactive oxygen species (ROS) production.
Antimicrobial Activity
AEMA has been investigated for its antimicrobial properties, particularly against pathogenic bacteria. The compound was incorporated into polymeric matrices to enhance their antibacterial efficacy.
- Tested Bacteria : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) :
Polymer Matrix | MIC (mg/mL) | Reference |
---|---|---|
AEMA-Polymer Blend | 0.5 | |
Control Polymer | >5.0 |
The incorporation of AEMA into polymer matrices significantly reduced the MIC against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Drug Delivery Applications
AEMA's ability to form hydrogels makes it suitable for drug delivery systems. Research has shown that AEMA-based hydrogels can encapsulate various therapeutic agents, providing controlled release profiles.
- Drug Encapsulation Efficiency :
Drug | Encapsulation Efficiency (%) | Release Rate (%) | Reference |
---|---|---|---|
Doxorubicin | 85 | 60 | |
Curcumin | 90 | 70 |
In a study by Kim et al. (2022), AEMA-based hydrogels demonstrated high encapsulation efficiency for doxorubicin and curcumin, with sustained release over time, showcasing their potential for cancer therapy.
Case Study 1: AEMA in Wound Healing
AEMA has been utilized in wound healing applications due to its biocompatibility and ability to promote cell adhesion and proliferation. In a clinical trial involving diabetic patients with chronic wounds, AEMA-based dressings showed improved healing rates compared to standard treatments.
- Healing Rate Improvement :
Treatment Group | Healing Rate (%) | Reference |
---|---|---|
AEMA Dressing | 85 | |
Control Dressing | 60 |
The study concluded that AEMA-enhanced dressings significantly accelerated wound healing by promoting fibroblast proliferation and collagen synthesis.
Case Study 2: AEMA in Bone Regeneration
In another study focused on bone regeneration, AEMA was incorporated into scaffold materials used for bone tissue engineering. The results indicated enhanced osteoconductivity and mineralization.
- Bone Regeneration Metrics :
Scaffold Type | Bone Mineral Density (g/cm³) | Reference |
---|---|---|
AEMA Scaffold | 0.45 | |
Control Scaffold | 0.30 |
The findings suggest that scaffolds containing AEMA promote better bone regeneration compared to traditional materials, highlighting its potential in orthopedic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing poly(2-aminoethyl methacrylate) via controlled radical polymerization?
- Methodological Answer : AEMA-based polymers can be synthesized using atom transfer radical polymerization (ATRP). Key steps include:
- Initiator : Ethyl α-bromoisobutyrate (2-bromoisobutyryl bromide) .
- Catalyst System : CuBr with 2,2-bipyridine (bpy) ligand .
- Conditions : React at 60°C in dimethylformamide (DMF) under nitrogen atmosphere.
- Monomer Purification : Pass AEMA·HCl through a basic alumina column to remove inhibitors .
Table 1 : Synthesis Parameters
Monomer | Initiator | Solvent | Temperature | Reaction Time |
---|---|---|---|---|
AEMA·HCl | Ethyl α-bromoisobutyrate | DMF | 60°C | 24 hours |
Q. What spectroscopic techniques are essential for characterizing this compound hydrochloride?
- Methodological Answer :
- 1H NMR : Dissolve in D₂O; vinyl protons appear as doublets at δ 5.7 and 6.1 ppm. The NH₂ group may show broad peaks around δ 2.5–3.0 ppm .
- FTIR : Key peaks include C=O stretch (~1720 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and NH/OH stretches (~3300 cm⁻¹) .
- Elemental Analysis : Confirm Cl content (theoretical: ~21.4% for AEMA·HCl) .
Q. What safety protocols are critical when handling this compound hydrochloride in laboratory settings?
- Methodological Answer :
- Storage : Keep at 0–6°C to prevent degradation .
- PPE : Use nitrile gloves, lab coat, and chemical goggles. Work in a fume hood to avoid inhalation .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. Use dry chemical extinguishers for fires .
Advanced Research Questions
Q. How can researchers optimize the copolymer composition of AEMA with hydrophobic monomers for pH-responsive drug delivery?
- Methodological Answer :
- Monomer Ratios : Adjust feed ratio (e.g., 1:3 AEMA:butyl methacrylate) to balance cationic and hydrophobic segments .
- Polymerization Method : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization for controlled molecular weight distributions .
- Characterization : Monitor copolymer composition via 1H NMR integration of methacrylate backbone protons (δ 0.8–1.5 ppm) .
- Functional Testing : Assess pH-dependent swelling in buffers (pH 4–8) using dynamic light scattering (DLS) .
Q. What analytical methods ensure quantification of residual AEMA in pharmaceutical-grade copolymers?
- Methodological Answer :
- HPLC Protocol :
- Column : C18 reverse-phase column.
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
- Detection : UV at 210 nm .
- Validation : Perform spike recovery tests (85–115% acceptable range) and limit of detection (LOD) studies (typically <0.1% residual monomer) .
Q. How to resolve discrepancies in reported reactivity ratios during copolymerization of AEMA with styrene?
- Methodological Answer :
- Kinetic Studies : Use in-situ 1H NMR to monitor monomer consumption rates. Apply the Mayo-Lewis equation with nonlinear regression to calculate reactivity ratios (r₁ for AEMA, r₂ for styrene) .
- Solvent Effects : Compare reactivity in polar (DMF) vs. nonpolar (toluene) solvents. Higher polarity may reduce AEMA’s reactivity due to hydrogen bonding .
- Computational Modeling : Use density functional theory (DFT) to predict monomer compatibility and transition states .
Q. Data Contradiction Analysis
- Issue : Conflicting reports on AEMA’s solubility in aqueous vs. organic solvents.
- Resolution :
- Hypothesis : Protonation state (free amine vs. hydrochloride salt) affects solubility.
- Testing : Compare solubility of AEMA·HCl (water-soluble) vs. neutral AEMA (soluble in methanol/DMF) .
- Documentation : Clearly specify the salt form in publications to avoid ambiguity.
Properties
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBJPGWWSHWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-52-0 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26937-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60227392 | |
Record name | 2-Aminoethylmethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-36-1 | |
Record name | 2-Aminoethylmethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethylmethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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